molecular formula C14H8FNO6 B6406233 2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid CAS No. 1261904-35-1

2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6406233
CAS No.: 1261904-35-1
M. Wt: 305.21 g/mol
InChI Key: OMSAJRZNCAYXJS-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of carboxylic acid, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzoic acid derivative, followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: 2-(4-Carboxy-3-fluorophenyl)-4-aminobenzoic acid.

    Substitution: Derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid is utilized in several research areas:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
  • 4-(4-Carboxy-3-fluorophenyl)nicotinic acid

Uniqueness

2-(4-Carboxy-3-fluorophenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluorine and nitro groups makes it particularly interesting for studies involving electron-withdrawing effects and aromatic substitution reactions.

Properties

IUPAC Name

4-(2-carboxy-5-nitrophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO6/c15-12-5-7(1-3-10(12)14(19)20)11-6-8(16(21)22)2-4-9(11)13(17)18/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSAJRZNCAYXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690946
Record name 3'-Fluoro-5-nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-35-1
Record name 3'-Fluoro-5-nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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